molecular formula C16H21N3O5S2 B2616624 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide CAS No. 1214219-49-4

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide

Cat. No.: B2616624
CAS No.: 1214219-49-4
M. Wt: 399.48
InChI Key: IDSOQGNKEUNFRF-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at the 4- and 7-positions. The 2-position of the benzothiazole is linked to a piperidine ring via a carboxamide bridge, with a methanesulfonyl group attached to the piperidine nitrogen. The molecular formula is C₁₆H₂₁N₃O₅S₂, with a calculated molecular weight of 399.50 g/mol.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-23-11-7-8-12(24-2)14-13(11)17-16(25-14)18-15(20)10-6-4-5-9-19(10)26(3,21)22/h7-8,10H,4-6,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSOQGNKEUNFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide typically involves multiple steps The piperidine ring is then synthesized separately and attached to the benzothiazole ring through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The methoxy groups on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with other benzothiazole derivatives, particularly in the methoxy-substituted benzothiazole core.

Compound 1: N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide (CAS 862807-66-7)

  • Molecular Formula : C₂₂H₂₄N₄O₆S₂
  • Molecular Weight : 504.57 g/mol
  • Key Features : The benzothiazole is linked to a benzamide group instead of a piperidine carboxamide. The sulfonyl group is attached to a benzene ring, which is further connected to a piperidine moiety.
  • Implications : The aromatic benzamide may enhance π-π stacking interactions in biological targets, while the bulkier structure (higher molecular weight) could reduce solubility compared to the target compound .

Compound 2: N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS 1105188-35-9)

  • Molecular Formula : C₁₄H₂₁N₃O₂S
  • Molecular Weight : 295.40 g/mol
  • Key Features: A flexible dimethylaminopropyl chain replaces the sulfonylpiperidine-carboxamide group.
  • Implications: The basic dimethylamino group may increase membrane permeability due to cationic character at physiological pH, but the lack of a sulfonyl group could reduce hydrogen-bonding capacity .

Comparative Data Table

Parameter Target Compound Compound 1 Compound 2
Molecular Formula C₁₆H₂₁N₃O₅S₂ C₂₂H₂₄N₄O₆S₂ C₁₄H₂₁N₃O₂S
Molecular Weight (g/mol) 399.50 504.57 295.40
Key Substituent Piperidine-2-carboxamide + methanesulfonyl Benzamide + piperidine-sulfonyl Dimethylaminopropyl chain
Potential Solubility Moderate (polar sulfonyl group) Lower (bulky aromatic group) Higher (basic amine)
Hydrogen-Bonding Capacity High (sulfonyl, carboxamide) Moderate (sulfonyl, amide) Low (tertiary amine)

Discussion of Structural and Functional Implications

  • Target Compound vs. Compound 1 : The target’s piperidine-carboxamide linker may improve conformational flexibility compared to Compound 1’s rigid benzamide. The lower molecular weight (399.50 vs. 504.57 g/mol) suggests better bioavailability, as per Lipinski’s rule of five.
  • Target Compound vs. In contrast, Compound 2’s dimethylaminopropyl chain prioritizes lipophilicity, favoring passive diffusion across membranes.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-2-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C15H18N2O4S
Molecular Weight: 334.38 g/mol

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways:

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Apoptosis Induction: It has been observed to promote apoptotic pathways in cancer cells, potentially through the activation of caspases.
  • Hypoxia Targeting: Similar to other benzothiazole derivatives, it may exhibit selective cytotoxicity in hypoxic tumor environments.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

  • Cytotoxicity Tests: Compounds similar to this compound have shown significant cytotoxic effects on various cancer cell lines, including lung adenocarcinoma and melanoma. The mechanism often involves DNA damage and apoptosis induction in hypoxic conditions .

Antimicrobial Properties

Benzothiazole derivatives are also explored for their antimicrobial activities:

  • In Vitro Studies: Several studies indicate that compounds with similar structures exhibit antimicrobial effects against a range of bacteria and fungi. The benzothiazole core is believed to enhance membrane permeability and disrupt cellular functions in microbial cells.

Research Findings

StudyFindings
Cytotoxicity Assay This compound demonstrated selective cytotoxicity against human cancer cell lines under hypoxic conditions.
Mechanism Exploration Apoptotic pathways were activated as indicated by increased caspase activity in treated cells.
Antimicrobial Testing Exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Studies

  • Lung Adenocarcinoma (A549 Cells) :
    • Treatment with the compound resulted in a significant reduction in cell viability (measured by WST-1 assay).
    • Apoptosis was confirmed by increased levels of caspase 3/7 activity.
  • Melanoma (WM115 Cells) :
    • The compound induced DNA damage as evidenced by the in situ DNA assay kit results.
    • The study suggested potential for development as a hypoxia-selective anticancer agent.

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing this compound?

The synthesis involves sequential functionalization of the benzothiazole core and piperidine-carboxamide moiety. Key steps include:

  • Benzothiazole formation : Condensation of 4,7-dimethoxy-2-aminobenzothiazole with activated carboxylic acid derivatives (e.g., methanesulfonyl-piperidine-2-carboxylic acid chloride) under reflux in aprotic solvents like DMF or dichloromethane .
  • Purification : Column chromatography or recrystallization to isolate the product, with yield optimization depending on temperature control (typically 60–80°C) and stoichiometric ratios of reactants .
  • Quality control : Intermediate characterization via TLC and mass spectrometry to monitor reaction progress .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR identifies methoxy (-OCH₃), sulfonyl (-SO₂), and piperidine protons, with characteristic shifts (e.g., methoxy groups at δ 3.8–4.0 ppm; sulfonyl groups deshield adjacent protons) .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functional groups .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z ~467) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., anticancer vs. anti-inflammatory) be resolved?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or dose ranges (IC₅₀ values). Validate using standardized protocols (e.g., MTT assay with triplicate runs) .
  • Purity issues : Impurities from incomplete synthesis (e.g., unreacted benzothiazole intermediates) can skew results. Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
  • Target selectivity : Screen against broader kinase/receptor panels to identify off-target effects. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to specific enzymes like COX-2 or EGFR .

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

  • Protecting groups : Temporarily shield reactive sites (e.g., piperidine nitrogen) with Boc (tert-butoxycarbonyl) during benzothiazole coupling to prevent side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves regioselectivity in sulfonylation steps .
  • Low-temperature quenching : Halt exothermic reactions (e.g., sulfonyl chloride additions) at -20°C to minimize decomposition .

Q. How can molecular docking and dynamics elucidate the compound’s mechanism of action?

  • Target identification : Dock the compound into active sites of kinases (e.g., PDB ID: 1M17) using software like Schrödinger Suite. Key interactions include hydrogen bonds with methoxy oxygens and hydrophobic packing with piperidine .
  • Binding free energy calculations : MM-GBSA analysis quantifies contributions of sulfonyl and benzothiazole groups to target affinity .
  • Dynamic simulations : 100-ns MD trajectories assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

Methodological Considerations

Q. What are the stability profiles of this compound under laboratory storage conditions?

  • Light/moisture sensitivity : Store at -20°C in amber vials with desiccants. Degradation products (e.g., hydrolyzed sulfonamides) can be monitored via LC-MS .
  • Solution stability : In DMSO, avoid freeze-thaw cycles >3x; use fresh aliquots for bioassays to prevent oxidation .

Q. How can regioselectivity challenges in substitution reactions be addressed?

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) on the benzothiazole ring to guide sulfonylation to the 2-position .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to functionalize the piperidine ring without disrupting the benzothiazole core .

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